Cas no 91759-72-7 (ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate)

Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate is a specialized organic compound featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group and a phenyl ring, further functionalized with a thioether-linked acetate ester. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where triazole derivatives are valued for their bioactivity. The presence of methoxy and phenyl groups enhances lipophilicity, potentially improving membrane permeability. The ethyl ester moiety offers synthetic flexibility for further derivatization. Its well-defined molecular architecture makes it a useful intermediate for developing pharmacophores or ligands targeting enzymes or receptors. The compound’s purity and stability are critical for reproducible research outcomes.
ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate structure
91759-72-7 structure
Product Name:ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate
CAS No:91759-72-7
MF:C20H21N3O4S
MW:399.463443517685
CID:3065371
PubChem ID:1098820
Update Time:2025-06-10

ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • <br>ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}a cetate
    • ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate
    • ethyl 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
    • EN300-110991
    • ETHYL 2-((5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETATE
    • AKOS000545705
    • CS-0222382
    • ethyl2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • SCHEMBL6403936
    • 91759-72-7
    • G38902
    • RDA75972
    • ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • Ethyl 2-([5-(3,4-dimethoxyphenyl)-4-phenyl-4h-1,2,4-triazol-3-yl]sulfanyl)acetate
    • Inchi: 1S/C20H21N3O4S/c1-4-27-18(24)13-28-20-22-21-19(23(20)15-8-6-5-7-9-15)14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3
    • InChI Key: AJHGKTANWNMFAK-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OCC)C1=NN=C(C2C=CC(=C(C=2)OC)OC)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 399.12527733Da
  • Monoisotopic Mass: 399.12527733Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 101Ų

ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate Pricemore >>

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Additional information on ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate

Professional Introduction to Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate (CAS No. 91759-72-7)

Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 91759-72-7, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of a 1,2,4-triazole moiety and a dimethoxyphenyl group, make it a valuable candidate for further investigation in drug discovery.

The compound's structure consists of an acetic acid ester linked to a sulfanyl-substituted triazole ring. The 3,4-dimethoxyphenyl group appended to the triazole ring introduces additional complexity and potential for diverse interactions with biological targets. This structural design has been strategically employed to enhance binding affinity and selectivity in molecular recognition processes.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The 1,2,4-triazole scaffold is particularly noteworthy due to its prevalence in bioactive molecules and its ability to modulate various biological pathways. Studies have demonstrated that triazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the dimethoxyphenyl group into Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate may further enhance its pharmacological profile by improving solubility and metabolic stability.

The acetic acid ester moiety in this compound is another key feature that warrants consideration. Ester functionalities are commonly found in pharmaceuticals due to their role as prodrugs or intermediates in synthetic pathways. The ester group can be hydrolyzed under physiological conditions to release a free carboxylic acid, which may increase the compound's bioavailability and pharmacological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been performed on Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate to identify potential binding sites on target proteins. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular processes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfanyl group at the 3-position of the triazole ring is particularly challenging and necessitates careful optimization of synthetic protocols. However, the successful synthesis of this target molecule demonstrates the feasibility of producing complex heterocyclic derivatives for pharmaceutical applications.

Ongoing research is focused on evaluating the pharmacokinetic properties of Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics when administered orally. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, which could be advantageous for therapeutic use.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its unique structural features make it a suitable candidate for development as an intermediate in the synthesis of more complex molecules. Furthermore, its ability to modulate biological pathways may open up new avenues for treating diseases that are currently difficult to manage with existing therapies.

In conclusion, Ethyl 2-{5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetate represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its significance in drug discovery is likely to grow.

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